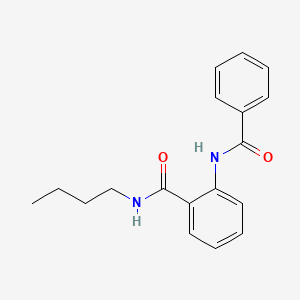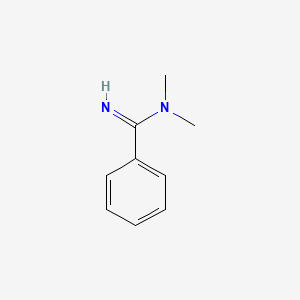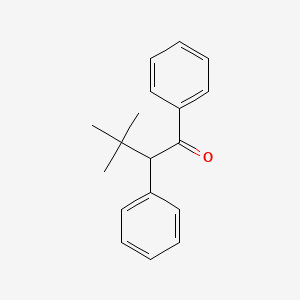
3,3-Dimethyl-1,2-diphenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2-diphenylbutan-1-one is an organic compound with the molecular formula C18H20O. It is a ketone characterized by the presence of two phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2-diphenylbutan-1-one typically involves the reaction of benzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced to the acetone, followed by the addition of a methyl group to the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-1,2-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,2-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: A compound with a similar structure but different functional groups, used in electrophilic trifluoromethylation reactions.
3,3-Dimethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
Uniqueness
3,3-Dimethyl-1,2-diphenylbutan-1-one is unique due to its specific combination of phenyl groups and a butanone backbone, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
21383-05-1 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C18H20O/c1-18(2,3)16(14-10-6-4-7-11-14)17(19)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
PIUFMJJBRURUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


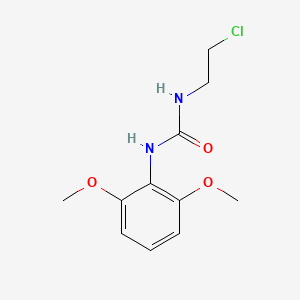


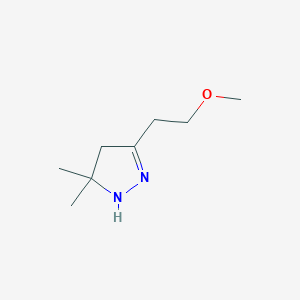
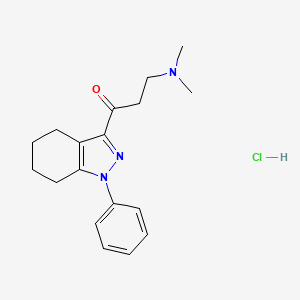
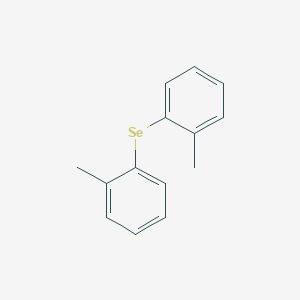

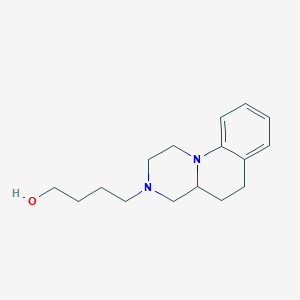
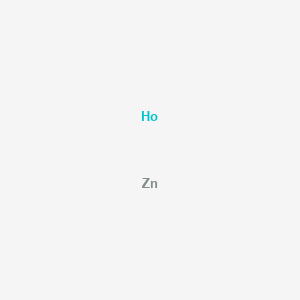
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)

